molecular formula C23H21N3O5 B4222982 N-benzyl-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-nitrobenzamide

N-benzyl-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-nitrobenzamide

Cat. No.: B4222982
M. Wt: 419.4 g/mol
InChI Key: VCBBKUKHEKXBJD-UHFFFAOYSA-N
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Description

N-benzyl-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-nitrobenzamide is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a benzyl group, a nitrobenzamide moiety, and a tricyclic core, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the tricyclic core. One common method involves the reaction of 3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)carboxylic acids with p-nitrophenyl azide . The benzylation step is then carried out using benzyl chloride in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of automated reactors and continuous flow systems to control reaction conditions precisely. Purification steps such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the benzyl position.

Scientific Research Applications

N-benzyl-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tricyclic core may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-nitrobenzamide is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-N-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5/c27-21(17-7-4-8-18(12-17)26(30)31)24(13-14-5-2-1-3-6-14)25-22(28)19-15-9-10-16(11-15)20(19)23(25)29/h1-8,12,15-16,19-20H,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBBKUKHEKXBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)N(CC4=CC=CC=C4)C(=O)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-nitrobenzamide
Reactant of Route 2
N-benzyl-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-nitrobenzamide
Reactant of Route 3
N-benzyl-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-nitrobenzamide
Reactant of Route 4
N-benzyl-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-nitrobenzamide
Reactant of Route 5
N-benzyl-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-nitrobenzamide
Reactant of Route 6
N-benzyl-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-nitrobenzamide

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